molecular formula C15H15IN2O B14690449 p-Ethoxybenzaldehyde p-iodophenylhydrazone CAS No. 27246-92-0

p-Ethoxybenzaldehyde p-iodophenylhydrazone

Cat. No.: B14690449
CAS No.: 27246-92-0
M. Wt: 366.20 g/mol
InChI Key: QCNRRVKBZTYVRR-GZTJUZNOSA-N
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Description

p-Ethoxybenzaldehyde p-iodophenylhydrazone: is an organic compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Ethoxybenzaldehyde p-iodophenylhydrazone typically involves the reaction of p-ethoxybenzaldehyde with p-iodophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    p-Ethoxybenzaldehyde p-iodophenylhydrazone can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: It can participate in substitution reactions where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazones with different functional groups.

Scientific Research Applications

Chemistry

p-Ethoxybenzaldehyde p-iodophenylhydrazone is used as a reagent in organic synthesis, particularly in the formation of hydrazone derivatives which are valuable intermediates in the synthesis of various organic compounds.

Biology

In biological research, hydrazones are studied for their potential as enzyme inhibitors and their role in biochemical pathways.

Medicine

Hydrazones, including this compound, are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

The compound is used in the development of dyes and pigments due to its ability to form stable colored complexes.

Mechanism of Action

The mechanism of action of p-Ethoxybenzaldehyde p-iodophenylhydrazone involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit enzyme activity or modulate receptor function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • p-Methoxybenzaldehyde p-iodophenylhydrazone
  • p-Chlorobenzaldehyde p-iodophenylhydrazone
  • p-Nitrobenzaldehyde p-iodophenylhydrazone

Uniqueness

p-Ethoxybenzaldehyde p-iodophenylhydrazone is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with other molecules. This makes it distinct from other similar compounds that may have different substituents, such as methoxy, chloro, or nitro groups.

Properties

CAS No.

27246-92-0

Molecular Formula

C15H15IN2O

Molecular Weight

366.20 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-iodoaniline

InChI

InChI=1S/C15H15IN2O/c1-2-19-15-9-3-12(4-10-15)11-17-18-14-7-5-13(16)6-8-14/h3-11,18H,2H2,1H3/b17-11+

InChI Key

QCNRRVKBZTYVRR-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC2=CC=C(C=C2)I

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC2=CC=C(C=C2)I

Origin of Product

United States

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